1-(3-Bromopropyl)-3-methylbenzene

Catalog No.
S3079784
CAS No.
103324-39-6
M.F
C10H13Br
M. Wt
213.118
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Bromopropyl)-3-methylbenzene

CAS Number

103324-39-6

Product Name

1-(3-Bromopropyl)-3-methylbenzene

IUPAC Name

1-(3-bromopropyl)-3-methylbenzene

Molecular Formula

C10H13Br

Molecular Weight

213.118

InChI

InChI=1S/C10H13Br/c1-9-4-2-5-10(8-9)6-3-7-11/h2,4-5,8H,3,6-7H2,1H3

InChI Key

SATMXWWRNVMPEN-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CCCBr

solubility

not available

1-(3-Bromopropyl)-3-methylbenzene (CAS 103324-39-6) is a bifunctional aryl-alkyl halide featuring a meta-tolyl moiety and a highly reactive bromopropyl chain. In industrial and laboratory procurement, it is predominantly utilized as a critical analytical reference standard—widely designated as Cinacalcet Impurity 88 or Process Impurity 5—for the quality control of calcimimetic active pharmaceutical ingredients (APIs) [1]. Beyond its role in regulatory compliance, its electrophilic bromide leaving group makes it a highly efficient alkylating agent for the synthesis of naphthylalkylamine derivatives. The specific meta-methyl substitution pattern provides a distinct steric and electronic profile compared to unsubstituted or trifluoromethylated analogs, making it an essential building block for structure-activity relationship (SAR) studies targeting the calcium-sensing receptor (CaSR) [2].

In the context of pharmaceutical impurity profiling and targeted SAR expansion, substituting 1-(3-Bromopropyl)-3-methylbenzene with close analogs such as the ortho/para isomers or the unsubstituted 1-(3-bromopropyl)benzene fundamentally invalidates the intended application [1]. For quality control workflows, regulatory guidelines require the exact process impurity—arising from trace methyl-substituted contaminants in the trifluoromethyl starting material—to accurately calibrate HPLC methods and establish limit of detection (LOD) thresholds. In medicinal chemistry, the meta-methyl group specifically probes the spatial constraints of the CaSR allosteric binding pocket; using a generic alkyl bromide fails to replicate the precise hydrophobic interactions and metabolic stability (e.g., altered CYP2D6 inhibition) dictated by the exact meta-tolyl geometry[2].

Analytical Resolution: Meta-Methyl vs. Meta-Trifluoromethyl Retention Behavior

As a certified reference material (Cinacalcet Impurity 88), 1-(3-bromopropyl)-3-methylbenzene is required to quantify unreacted precursor impurities in API batches. The substitution of the strongly electron-withdrawing and lipophilic trifluoromethyl group (in the API precursor) with a weakly electron-donating methyl group alters the molecule's dipole moment and hydrophobicity. In reversed-phase HPLC, this structural difference results in a quantifiable retention time shift, allowing baseline resolution (Rs > 1.5) between the methyl impurity and the trifluoromethyl parent compound [1].

Evidence DimensionChromatographic resolution (Rs) and polarity shift
Target Compound DataDistinct early retention time (lower cLogP)
Comparator Or Baseline1-(3-bromopropyl)-3-(trifluoromethyl)benzene (API precursor)
Quantified DifferenceBaseline resolution (Rs > 1.5) achieved in standard RP-HPLC
ConditionsReversed-phase HPLC (C18 column), water/acetonitrile gradient mobile phase

Accurate quantification of process impurities requires the exact structural analog to ensure regulatory compliance in API manufacturing.

Alkylation Kinetics: Bromide vs. Chloride Precursor Suitability

In the synthesis of naphthylalkylamine-based calcimimetics, the choice of leaving group on the 3-(m-tolyl)propyl chain critically dictates reaction efficiency. Using 1-(3-bromopropyl)-3-methylbenzene provides a highly reactive electrophilic center for SN2 displacement by primary or secondary amines. Class-level kinetic studies on arylpropyl halides indicate that the bromide leaving group accelerates nucleophilic substitution rates by approximately 40- to 50-fold compared to the corresponding chloride under standard basic conditions, significantly reducing reaction times and minimizing side-product formation [1].

Evidence DimensionRelative SN2 reaction rate (k_rel)
Target Compound Data~50x faster kinetics (Bromide)
Comparator Or Baseline1-(3-chloropropyl)-3-methylbenzene (Chloride analog)
Quantified Difference50-fold increase in reaction rate
ConditionsNucleophilic substitution with amines in polar aprotic solvent (e.g., acetonitrile) with K2CO3

Procurement of the bromide rather than the chloride ensures complete conversion in time-sensitive parallel synthesis and API impurity generation.

SAR Profiling: Impact of Meta-Methyl Substitution on CaSR Activity

When 1-(3-bromopropyl)-3-methylbenzene is used to synthesize the direct methyl-analog of Cinacalcet, the resulting compound exhibits a distinct pharmacological profile. Research on calcium-sensing receptor (CaSR) positive allosteric modulators demonstrates that replacing the meta-trifluoromethyl group with a meta-methyl group alters both the receptor binding affinity (EC50) and off-target liabilities, such as CYP2D6 inhibition. The CH3 analog serves as a critical benchmark for mapping the steric and electronic boundaries of the CaSR binding site during lead optimization [1].

Evidence DimensionDownstream CaSR allosteric modulation (EC50) and CYP2D6 inhibition
Target Compound DataMeta-methyl analog (derived from target)
Comparator Or BaselineCinacalcet (meta-trifluoromethyl analog)
Quantified DifferenceMeasurable shift in EC50 and altered CYP2D6 inhibition profile
ConditionsIn vitro CaSR activation assay and CYP2D6 microsomal stability assay

Procuring this specific building block enables medicinal chemists to systematically evaluate the necessity of the CF3 group in novel calcimimetic drug design.

Analytical Reference Standard for API Quality Control (Cinacalcet Impurity 88)

Essential for calibrating HPLC and GC systems to quantify unreacted precursor impurities in the manufacturing of calcimimetic drugs. Its distinct chromatographic retention behavior ensures accurate baseline resolution from the main API peak [1].

Precursor for Calcimimetic SAR Expansion

Used as a primary building block to synthesize meta-methyl analogs of naphthylalkylamines, enabling researchers to map the steric and electronic requirements of the CaSR allosteric binding site and evaluate shifts in CYP2D6 inhibition [1].

Electrophilic Alkylating Agent in Parallel Synthesis

Procured for general medicinal chemistry workflows requiring the efficient introduction of a 3-(m-tolyl)propyl moiety into primary or secondary amines, utilizing the rapid kinetics of the bromide leaving group to maximize yields and minimize reaction times [1].

XLogP3

4.1

Dates

Last modified: 08-18-2023

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